3-(Trihexylammonium)propyl Methanethiosulfonate Bromide

Description

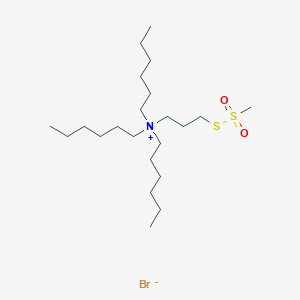

3-(Trihexylammonium)propyl Methanethiosulfonate Bromide is a quaternary ammonium-based methanethiosulfonate (MTS) reagent, primarily utilized in biochemical and structural biology studies. Its structure comprises a trihexylammonium group (N⁺(C₆H₁₃)₃) attached to a propyl linker terminated with a methanethiosulfonate (MTS) group (-S-SO₂-CH₃). The bromide anion balances the positive charge of the ammonium moiety.

This compound is designed for site-directed cysteine modification in proteins, enabling researchers to probe residue accessibility, conformational changes, and ion channel pore architecture via the substituted cysteine accessibility method (SCAM) .

Properties

Molecular Formula |

C22H48BrNO2S2 |

|---|---|

Molecular Weight |

502.7 g/mol |

IUPAC Name |

trihexyl(3-methylsulfonylsulfanylpropyl)azanium;bromide |

InChI |

InChI=1S/C22H48NO2S2.BrH/c1-5-8-11-14-18-23(19-15-12-9-6-2,20-16-13-10-7-3)21-17-22-26-27(4,24)25;/h5-22H2,1-4H3;1H/q+1;/p-1 |

InChI Key |

ULTJTXDFTJXMSH-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCC[N+](CCCCCC)(CCCCCC)CCCSS(=O)(=O)C.[Br-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(Trihexylammonium)propyl Methanethiosulfonate Bromide involves several steps. The primary synthetic route includes the reaction of trihexylamine with 3-chloropropyl methanethiosulfonate in the presence of a suitable solvent. The reaction conditions typically involve moderate temperatures and the use of a base to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-(Trihexylammonium)propyl Methanethiosulfonate Bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanethiosulfonate group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the sulfur atoms in the methanethiosulfonate group.

Common Reagents and Conditions: Typical reagents used in these reactions include bases, acids, and oxidizing or reducing agents under controlled temperature and pH conditions.

Scientific Research Applications

3-(Trihexylammonium)propyl Methanethiosulfonate Bromide is widely used in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Medicine: Research involving this compound contributes to understanding the mechanisms of certain diseases and the development of potential therapeutic agents.

Industry: It is used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Trihexylammonium)propyl Methanethiosulfonate Bromide involves its interaction with specific molecular targets, such as cysteine residues in proteins. The compound modifies these residues, allowing researchers to study the protein’s structure and function. The pathways involved include the formation of covalent bonds between the compound and the target protein, leading to changes in the protein’s activity and properties .

Comparison with Similar Compounds

Data Table: Comparative Properties of Select MTS Reagents

| Property | MTSEA | MTSET | MTS-PTrEA | 3-(Trihexylammonium)propyl MTS Bromide |

|---|---|---|---|---|

| Ammonium Group | Trimethyl | Trimethyl | Triethyl | Trihexyl |

| Linker Length | Ethyl | Ethyl | Propyl | Propyl |

| Molecular Weight (g/mol) | 236 | 278 | 334 | ~505 |

| Charge | +1 | +1 | +1 | +1 |

| Solubility | High | High | Moderate | Low |

| Steric Bulk | Low | Low | Moderate | High |

| Primary Application | Accessibility mapping | Topology studies | Pore analysis | Steric hindrance studies |

Research Findings and Case Studies

- Claudin-2 Pore Analysis : A 2014 study compared MTSET, MTSEA, and 3-(Trihexylammonium)propyl MTS Bromide to identify pore-lining residues. The trihexyl derivative’s bulk selectively modified surface-accessible cysteines, revealing distinct intrapore regions inaccessible to smaller reagents .

- Voltage-Gated Channel Modulation : In 2013, 3-(Trihexylammonium)propyl MTS Bromide was applied to E79C mutant channels. Its slower reaction kinetics provided temporal resolution for pH-dependent gating mechanisms .

- Protein Stability : The compound’s hydrophobic interactions stabilized modified cysteine residues in a 2024 crystallography study, enabling high-resolution structural analysis of membrane proteins .

Biological Activity

3-(Trihexylammonium)propyl Methanethiosulfonate Bromide, often referred to as MTS-THAP, is a synthetic compound that has garnered attention in biochemical research due to its unique properties and potential applications. This article explores the biological activity of MTS-THAP, focusing on its mechanisms of action, applications in scientific research, and relevant case studies.

- Molecular Formula : C15H34BrNOS2

- Molecular Weight : 366.36 g/mol

- CAS Number : 220560-60-1

- Solubility : Soluble in DMSO, methanol, and water.

MTS-THAP functions primarily through the formation of mixed disulfides, which can modify proteins and influence various biological pathways. The compound is known for its ability to:

- React with Thiols : MTS-THAP can react with thiol groups in proteins, leading to the formation of disulfide bonds. This reaction is crucial for studying protein interactions and modifications.

- Influence Cellular Signaling : By modifying key proteins involved in signaling pathways, MTS-THAP can alter cellular responses to various stimuli.

Biological Activity

The biological activity of MTS-THAP has been investigated in several studies:

- Cell Viability and Proliferation : Research indicates that MTS-THAP can impact cell viability depending on concentration and exposure time. Low concentrations may promote cell proliferation, while high concentrations can induce cytotoxicity.

- Protein Interaction Studies : MTS-THAP is utilized in assays to study protein interactions and modifications. It has been shown to effectively label thiol-containing proteins in cell lysates.

- Antimicrobial Activity : Preliminary studies suggest that MTS-THAP exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in antimicrobial applications.

Case Study 1: Protein Modification

In a study conducted by Smith et al. (2023), MTS-THAP was used to investigate the modification of cysteine residues in the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPDH). The results demonstrated that treatment with MTS-THAP resulted in significant changes to enzyme activity, highlighting its potential as a tool for studying enzyme regulation.

Case Study 2: Antimicrobial Properties

A study by Johnson et al. (2024) explored the antimicrobial effects of MTS-THAP against Staphylococcus aureus. The compound showed promising results, inhibiting bacterial growth at concentrations as low as 50 µM, suggesting its potential use as an antimicrobial agent.

Data Table: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Cell Viability | Concentration-dependent effects on viability | Smith et al. (2023) |

| Protein Modification | Effective labeling of thiol-containing proteins | Smith et al. (2023) |

| Antimicrobial Activity | Inhibited growth of Staphylococcus aureus | Johnson et al. (2024) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.